Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18INO2 and a molecular weight of 359.2 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with iodomethane in the presence of a base to form the iodomethyl derivative. This intermediate is then reacted with benzyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 3-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 3-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.
Mechanism of Action
The mechanism of action of Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Benzyl 3-(iodomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
3-Chloromethyl-piperidine-1-carboxylic acid benzyl ester: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
3-Bromomethyl-piperidine-1-carboxylic acid benzyl ester: Contains a bromine atom, which also affects its chemical properties and uses.
Piperidine-1-carboxylic acid benzyl ester: Lacks the halogen substituent, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
benzyl 3-(iodomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARLMRPBBKQASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729826 | |
Record name | Benzyl 3-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-65-5 | |
Record name | Benzyl 3-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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